molecular formula C8H9Li B14656328 lithium;ethylbenzene CAS No. 41285-21-6

lithium;ethylbenzene

Cat. No.: B14656328
CAS No.: 41285-21-6
M. Wt: 112.1 g/mol
InChI Key: YGLHWWLKCWCXBZ-UHFFFAOYSA-N
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Description

Ethylbenzene (C₆H₅CH₂CH₃), an aromatic hydrocarbon, is widely utilized as a solvent in lithium-mediated reactions, particularly in formulations of strong bases such as lithium diisopropylamide (LDA). LDA, a key reagent in deprotonation and lithiation reactions, is commonly prepared and stored in solvent mixtures containing tetrahydrofuran (THF), heptane, and ethylbenzene . Ethylbenzene’s moderate polarity and stability under inert conditions make it suitable for maintaining the reactivity and solubility of lithium amides at low temperatures (e.g., −78 °C) .

Properties

CAS No.

41285-21-6

Molecular Formula

C8H9Li

Molecular Weight

112.1 g/mol

IUPAC Name

lithium;ethylbenzene

InChI

InChI=1S/C8H9.Li/c1-2-8-6-4-3-5-7-8;/h3-6H,2H2,1H3;/q-1;+1

InChI Key

YGLHWWLKCWCXBZ-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCC1=CC=CC=[C-]1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for preparing lithium;ethylbenzene involves the Birch reduction. This process uses lithium as a reducing agent in liquid ammonia, with an alcohol such as ethanol, methanol, or t-butanol serving as a proton source . The reaction conditions typically involve low temperatures, around -33°C, to maintain ammonia in its liquid state .

Industrial Production Methods

In industrial settings, the preparation of this compound may involve large-scale Birch reduction processes. These methods require careful control of reaction conditions to ensure the efficient conversion of benzene derivatives to the desired product. The use of advanced equipment and safety protocols is essential due to the highly reactive nature of lithium and the flammability of ethylbenzene.

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties of Ethylbenzene and Related Compounds

Compound Molecular Formula Boiling Point (°C) Water Solubility (mg/L) log Kow (Octanol-Water Partition)
Benzene C₆H₆ 80.1 1,790 2.13
Toluene C₆H₅CH₃ 110.6 526 2.73
Ethylbenzene C₆H₅CH₂CH₃ 136.2 152 3.15
o-Xylene C₆H₄(CH₃)₂ 144.4 175 3.12
Styrene C₆H₅CH=CH₂ 145.2 310 2.95

Data derived from adsorption studies , environmental behavior analyses , and solvent databases .

Key Observations :

  • Ethylbenzene has lower water solubility than benzene and toluene but higher than o-xylene, aligning with its intermediate hydrophobicity (log Kow = 3.15) .
  • Its boiling point is comparable to styrene, a derivative used in polymer production .

Adsorption Characteristics

Activated Carbon Adsorption

In single-compound systems, ethylbenzene exhibits lower adsorption capacity on activated carbon (20–25 mg/g) compared to toluene (35–40 mg/g) and naphthalene (38–42 mg/g) due to its larger molecular size and branched structure . However, in binary systems (e.g., with o-xylene), competitive adsorption reduces its uptake by 15–20%, highlighting its weaker affinity for carbon surfaces .

Metal-Organic Framework (MOF) Separation

MIL-47 and MIL-53(Al) MOFs selectively adsorb styrene over ethylbenzene (separation factor: 2.3–3.5) due to styrene’s planar structure and higher entropy upon adsorption. Ethylbenzene’s rigid ethyl group restricts conformational freedom, reducing its interaction with MOF pores .

Environmental Behavior and Persistence

  • Volatile Organic Compound (VOC) Emissions : Ethylbenzene is a significant indoor air pollutant in laboratories and hospitals, with concentrations 36–70× higher in histology processing rooms compared to less contaminated areas .
  • Groundwater Contamination : Ethylbenzene partitions preferentially into soil organic matter (Cs > Cw > Ca) due to its high log Kow, unlike more soluble benzene and toluene .
  • Environmental Sources : Major sources include gasoline combustion, polystyrene production, and tire pyrolysis oil, where it constitutes 5–10% of light aromatic fractions .

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